Pirarubicin
Overview
Description
Pirarubicin is an anthracycline drug . It’s an analogue of the anthracycline antineoplastic antibiotic doxorubicin . Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis . It’s also known by other names such as Adriamycin, tetrahydropyranyl Pirarubicin, Theprubicin, THP-Adm, and THP-Doxorubicin .
Molecular Structure Analysis
Pirarubicin has a molecular formula of C32H37NO12 . Its average mass is 627.636 Da and its monoisotopic mass is 627.231567 Da . It has 7 defined stereocentres .
Chemical Reactions Analysis
Pirarubicin has been found to interact with DNA . It binds with DNA mainly by intercalation . The combination of three-dimensional excitation-emission fluorescence matrices and second-order calibration methods could provide a powerful tool for studies of parallel competitive binding reactions of many chemical components with DNA in the presence of interferents .
Physical And Chemical Properties Analysis
Pirarubicin has a density of 1.5±0.1 g/cm3 . Its boiling point is 834.7±65.0 °C at 760 mmHg . It has a vapour pressure of 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 127.1±3.0 kJ/mol . The flash point is 458.6±34.3 °C . The index of refraction is 1.671 . The molar refractivity is 154.6±0.4 cm3 . It has 13 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .
Scientific Research Applications
Tumor Targeting and Antitumor Activity
Pirarubicin, a derivative of doxorubicin, has shown promising results in targeting and inhibiting tumor growth. A study highlighted the effectiveness of styrene-maleic acid copolymer-pirarubicin micelles in targeting tumors, demonstrating potent antitumor activity in liver metastases models. This formulation significantly reduced tumor volume and proliferation, contributing to prolonged survival (Daruwalla et al., 2010).
Bladder Cancer Treatment
Pirarubicin has been investigated for its efficacy in treating bladder cancer. Studies have shown its effectiveness in preventing recurrence of superficial bladder cancer following surgery. Intravesical instillation of pirarubicin has demonstrated improved outcomes compared to control groups, reducing recurrence rates (Wei, 2003).
Nanoparticle Formulation for Reduced Toxicity
A novel formulation involving pirarubicin-oleic acid complex albumin nanoparticles was developed to reduce the toxicity of pirarubicin. This approach retained antitumor efficiency while significantly reducing systemic toxicity, making it a safer option for tumor therapy (Zhou et al., 2013).
Monitoring Drug Levels and Selective Detection
The development of a DNA-based biosensor for selective detection of pirarubicin was a significant advancement. This biosensor utilized the electrochemical activity of pirarubicin and its interaction with DNA, providing a sensitive method for monitoring drug levels in patients undergoing chemotherapy (Paziewska−Nowak et al., 2017).
Chemotherapy for Leukemia
Gallic acid has been found to enhance the anticancer effect of pirarubicin in leukemia cells, including those resistant to the drug. The combination of pirarubicin and gallic acid impaired cellular energy status and inhibited P-glycoprotein-mediated drug efflux, potentially overcoming drug resistance in leukemia treatment (Aye et al., 2021).
Enhancing Effects in Osteosarcoma Treatment
LY294002, when combined with pirarubicin, showed synergistic effects in inhibiting the growth and inducing apoptosis in osteosarcoma cells. This combination could be a potential therapeutic strategy for treating osteosarcoma more effectively (Long et al., 2014).
Overcoming Drug Resistance in Hepatocellular Carcinoma
In hepatocellular carcinoma, RIPK1 inhibition enhanced the cytotoxic efficacy of pirarubicin by overcoming drug resistance. This combination treatment showed a synergistic anti-tumor effect, suggesting a new approach for enhancing pirarubicin's therapeutic effect against primary hepatocellular carcinoma (Huang et al., 2018).
Safety And Hazards
Pirarubicin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
Pirarubicin has been used in the treatment of various cancers, but its cardiotoxicity cannot be ignored . Research is being conducted to find drugs that can prevent this cardiotoxicity . One such drug is Schisandrin B, which has shown potential in alleviating Pirarubicin-induced cardiotoxicity . Another promising development is the Hydroxypropyl acrylamide polymer-conjugated pirarubicin (P-THP), an innovative polymer-conjugated anticancer agent . It theoretically has highly tumor-specific distribution via the enhanced permeability and retention (EPR) effect .
properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21-,22-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQZKKOZQFFG-HSUXVGOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-adm |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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